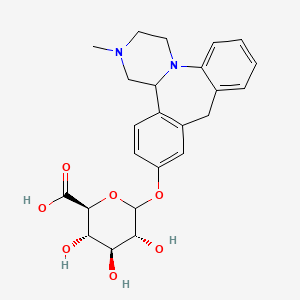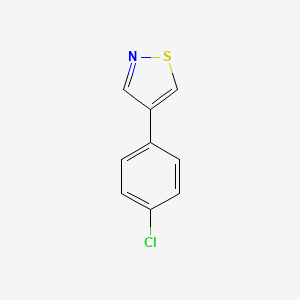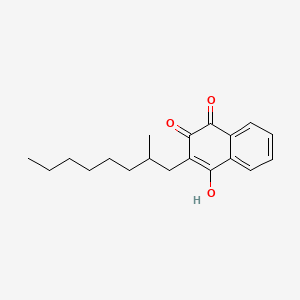
2-(Octan-2-yl)phenyl diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Octan-2-yl)phenyl diphenyl phosphate is an organic compound that belongs to the class of organophosphates. It is characterized by the presence of a phosphate group bonded to a phenyl ring and an octan-2-yl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octan-2-yl)phenyl diphenyl phosphate typically involves the esterification of phenol with diphenyl phosphate in the presence of an octan-2-yl group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenol, diphenyl phosphate, and an octan-2-yl halide. The reaction is often catalyzed by an acid or base to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Octan-2-yl)phenyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate.
Substitution: The phenyl and octan-2-yl groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(Octan-2-yl)phenyl diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as a flame retardant, plasticizer, and stabilizer in the production of polymers and other materials.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl phosphate: A simpler analog with similar chemical properties but lacking the octan-2-yl group.
Triphenyl phosphate: Another related compound with three phenyl groups attached to the phosphate.
2-Biphenylyl diphenyl phosphate: Similar structure but with a biphenyl group instead of an octan-2-yl group.
Uniqueness
2-(Octan-2-yl)phenyl diphenyl phosphate is unique due to the presence of the octan-2-yl group, which imparts specific chemical and physical properties. This structural feature can influence its solubility, reactivity, and interactions with biological targets, making it distinct from other related compounds.
Propiedades
| 38638-05-0 | |
Fórmula molecular |
C26H31O4P |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
(2-octan-2-ylphenyl) diphenyl phosphate |
InChI |
InChI=1S/C26H31O4P/c1-3-4-5-8-15-22(2)25-20-13-14-21-26(25)30-31(27,28-23-16-9-6-10-17-23)29-24-18-11-7-12-19-24/h6-7,9-14,16-22H,3-5,8,15H2,1-2H3 |
Clave InChI |
LCFUWZAHJMUCIG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)
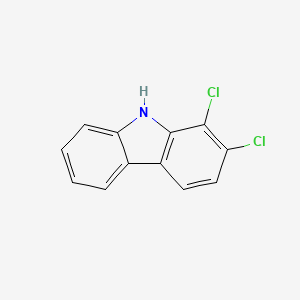
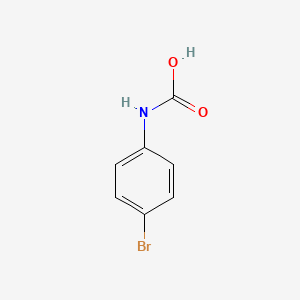
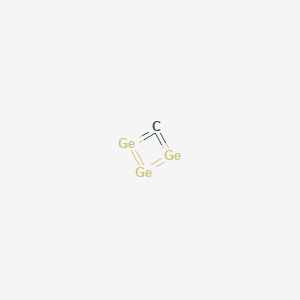
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)
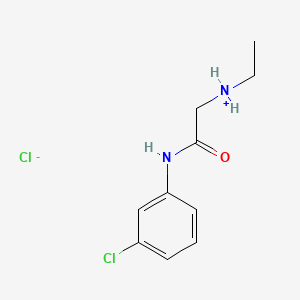
![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)
